5-(Bromomethyl)-2-isopropylpyridine
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Overview
Description
5-(Bromomethyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The bromomethyl group at the 5-position and the isopropyl group at the 2-position of the pyridine ring make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-isopropylpyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 2-isopropylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) at elevated temperatures to achieve high yields .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of hydrobromic acid (HBr) and paraformaldehyde in an organic solvent like xylene can also be employed for large-scale synthesis . This method is advantageous due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-isopropylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Nucleophilic Substitution: Products include azidomethyl and cyanomethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
5-(Bromomethyl)-2-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-isopropylpyridine involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various molecular targets, thereby modifying their activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-2-methylpyridine
- 5-(Bromomethyl)-2-ethylpyridine
- 5-(Bromomethyl)-2-propylpyridine
Uniqueness
5-(Bromomethyl)-2-isopropylpyridine is unique due to the presence of the isopropyl group at the 2-position, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Biological Activity
5-(Bromomethyl)-2-isopropylpyridine is a compound characterized by its unique structural features, including a bromomethyl group at the 5-position and an isopropyl group at the 2-position of the pyridine ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C_9H_{10}BrN, with a molecular weight of approximately 295.018 g/mol. The compound's reactivity is significantly influenced by the bromomethyl group, which can participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Alkylation Reactions : Utilizing alkyl halides to introduce the bromomethyl group.
- Nucleophilic Substitution : Employing nucleophiles to replace the bromine atom in subsequent reactions.
Potential Biological Activities
- Anticancer Activity : Compounds with pyridine rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar structures have been associated with antimicrobial activity against bacterial and fungal strains.
- Neuroprotective Effects : Some pyridine derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
1. Anticancer Activity
A study focused on pyridine derivatives reported that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including RKO and MCF-7. The mechanism involved apoptosis and inhibition of cell proliferation .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 10 | RKO |
Compound B | 15 | MCF-7 |
This compound (hypothetical) | TBD | TBD |
2. Antimicrobial Activity
Research has indicated that similar pyridine derivatives possess antimicrobial properties, showing effectiveness against pathogenic bacteria and fungi. For example, derivatives demonstrated IC50 values below 20 µM against common bacterial strains .
Compound | Microbial Target | IC50 (µM) |
---|---|---|
Compound C | E. coli | 12 |
Compound D | S. aureus | 18 |
This compound (hypothetical) | TBD | TBD |
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
5-(bromomethyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
LNPXQWSVYVUJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)CBr |
Origin of Product |
United States |
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